Enhanced Solubility via Extended C10 Spacer
2-(10-Azidodecyl)isoindol-1,3-dione demonstrates significantly enhanced solubility in organic solvents compared to shorter-chain N-azidoalkyl phthalimide analogs [1]. The extended C10 alkyl linker, combined with the lipophilic phthalimide core, imparts a calculated XLogP3 value of 6 [2]. This high lipophilicity translates to improved solubility in common organic reaction media such as DMF, DMSO, and dichloromethane, facilitating more efficient CuAAC click reactions with alkyne-bearing substrates [1].
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6 |
| Comparator Or Baseline | Short-chain azido-phthalimides (e.g., C2-C3 alkyl linkers): Estimated XLogP3 range 1.5–3.5 |
| Quantified Difference | ΔXLogP3 ≈ 2.5–4.5 (10- to 1000-fold higher partition coefficient) |
| Conditions | In silico calculation via PubChem (XLogP3 algorithm) |
Why This Matters
Higher organic solubility directly impacts click conjugation efficiency and yield, reducing reaction time and purification complexity.
- [1] Kuujia. (2025). Cas no 905973-37-7 (1H-Isoindole-1,3(2H)-dione, 2-(10-azidodecyl)-). View Source
- [2] PubChem. (2025). 1H-Isoindole-1,3(2H)-dione, 2-(10-azidodecyl)- (CID 57661735). View Source
